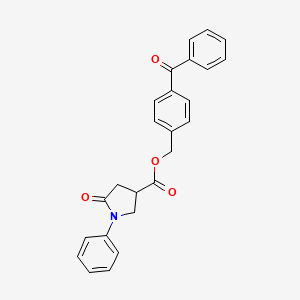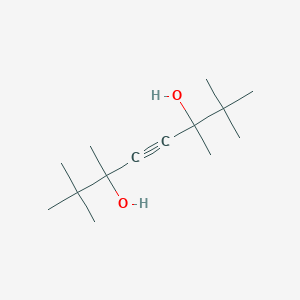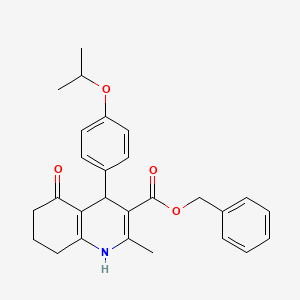
N-(2-fluoro-5-methylphenyl)-2-phenoxypropanamide
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-2-phenoxypropanamide, commonly known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMP is a white crystalline solid with a molecular weight of 309.35 g/mol and a melting point of 89-91°C.
Aplicaciones Científicas De Investigación
FMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, FMP has been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer. In agriculture, FMP has been studied for its potential use as a herbicide. In materials science, FMP has been investigated for its potential use in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of FMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, FMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. FMP has also been shown to inhibit the activity of certain receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose metabolism and adipogenesis.
Biochemical and Physiological Effects:
FMP has been shown to have a number of biochemical and physiological effects in various studies. In particular, FMP has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. FMP has also been shown to inhibit the growth of cancer cells in vitro and in vivo, although the exact mechanism of this effect is not fully understood. Additionally, FMP has been shown to have beneficial effects on glucose metabolism and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FMP for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, FMP is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of FMP is its relatively high cost compared to other compounds. Additionally, FMP may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on FMP. One area of interest is the development of FMP-based drugs for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully understand the mechanism of action of FMP and its effects on various biochemical pathways in the body. Finally, there is potential for the development of new synthetic methods for FMP that are more efficient and cost-effective than current methods.
Propiedades
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-8-9-14(17)15(10-11)18-16(19)12(2)20-13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFRTRKCZUVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4163965.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163970.png)
![3-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B4163977.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4163978.png)


![{4-[(2-phenylbutanoyl)amino]phenyl}acetic acid](/img/structure/B4163995.png)
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4164000.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4164010.png)

![1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164015.png)
![N'-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164033.png)
![ethyl 7-[4-(dimethylamino)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164040.png)
![N'-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164050.png)